molecular formula C14H14ClN3OS B2845629 N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049720-08-2

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2845629
CAS No.: 1049720-08-2
M. Wt: 307.8
InChI Key: FPWRBFFJXOJLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3OS and its molecular weight is 307.8. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a thieno ring fused with a pyrimidine structure. Its chemical formula is C11H12N4OSC_{11}H_{12}N_4OS with a molecular weight of approximately 248.31 g/mol. The presence of the methoxy group at the 3-position of the phenyl ring enhances its lipophilicity and potentially modulates its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic pathways have been explored to optimize yield and purity, often employing methodologies such as nucleophilic substitution and condensation reactions.

Anticancer Activity

Several studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated that the compound inhibited cell proliferation in human cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) with IC50 values indicating significant potency .
Cell LineIC50 (µM)Reference
A43115
MCF-720

Anti-inflammatory Activity

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

  • COX Inhibition Assay : The compound exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine1012
Diclofenac58

The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets involved in cancer proliferation and inflammation. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway .

Case Studies

  • Study on Anticancer Efficacy : A recent study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. This compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups .
  • Inflammation Model : In an animal model of acute inflammation, treatment with this compound significantly reduced edema and inflammatory markers compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS.ClH/c1-9-6-12-13(15-8-16-14(12)19-9)17-10-4-3-5-11(7-10)18-2;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWRBFFJXOJLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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